[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
Description
[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is a synthetic intermediate featuring a piperidine core substituted with a methylsulfanyl-pyrimidine moiety and a tert-butyl carbamate group. Its structure comprises:
- Piperidin-4-ylmethyl group: A six-membered nitrogen-containing ring with a methylene bridge at the 4-position.
- 2-Methylsulfanyl-pyrimidin-4-yl substituent: A pyrimidine ring with a methylsulfanyl (-SMe) group at position 2, which enhances lipophilicity and may influence electronic properties.
- tert-Butyl carbamate: A bulky protecting group that stabilizes the compound during synthesis and can be cleaved under acidic conditions .
This compound is primarily used in pharmaceutical research as a precursor for drug candidates targeting enzymes or receptors requiring heterocyclic interactions. Its commercial availability (e.g., via CymitQuimica, though discontinued ) underscores its relevance in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-16(2,3)22-15(21)18-11-12-6-9-20(10-7-12)13-5-8-17-14(19-13)23-4/h5,8,12H,6-7,9-11H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREMBTOPBPRKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC(=NC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester, often referred to as a pyrimidine derivative, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound is characterized by a piperidine moiety linked to a pyrimidine ring, with a tert-butyl carbamate functional group. The molecular formula is , with a molecular weight of approximately 318.42 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Kinases : Pyrimidine derivatives have been shown to act as inhibitors of specific kinases, which are crucial in various signaling pathways. For example, compounds similar to this one have demonstrated inhibitory effects on protein kinases involved in cancer progression and other diseases .
- Antimycobacterial Activity : Research indicates that certain pyrimidine derivatives exhibit significant activity against Mycobacterium tuberculosis (M.tb), suggesting potential use in treating tuberculosis . This activity is often linked to the ability of these compounds to inhibit ATP synthase in mycobacterial cells.
- Neuroprotective Effects : Some studies have suggested that pyrimidine derivatives may offer neuroprotective benefits, potentially through modulation of signaling pathways associated with neurodegenerative diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy and reducing toxicity of these compounds. Key findings include:
- Substituent Variability : Variations in substituents on the pyrimidine or piperidine rings can significantly alter biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can enhance or diminish inhibitory potency against specific targets .
- Piperidine Modifications : Modifying the piperidine nitrogen or carbon atoms can affect binding affinity and selectivity for target proteins, influencing overall biological activity .
Case Studies and Research Findings
Several studies have documented the biological effects of related compounds:
- Anticancer Activity : A study highlighted that certain pyrimidine derivatives exhibited potent anticancer activity by inducing apoptosis in cancer cell lines through kinase inhibition .
- Tuberculosis Treatment : In vitro assays demonstrated that derivatives similar to this compound could inhibit M.tb growth effectively at micromolar concentrations, showcasing their potential as therapeutic agents against tuberculosis .
- Neuroprotective Studies : Research has indicated that some pyrimidine derivatives may protect neuronal cells from oxidative stress-induced damage, suggesting applications in neurodegenerative disorders like Alzheimer's disease .
Table 1: Biological Activities of Pyrimidine Derivatives
| Compound Name | Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Antimycobacterial | M.tb ATP Synthase | 5.0 | |
| Compound B | Anticancer | Various Kinases | 10.0 | |
| Compound C | Neuroprotective | Neuronal Cells | 15.0 |
Table 2: Structure-Activity Relationships
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is . The structure features a pyrimidine ring, a piperidine moiety, and a tert-butyl carbamate functional group, which contribute to its biological activity.
CETP Inhibition
One of the primary applications of this compound is its role as a cholesteryl ester transfer protein (CETP) inhibitor . CETP inhibitors are vital in managing dyslipidemia and reducing cardiovascular risk. The compound has shown promising results in preclinical studies, indicating its potential to lower LDL cholesterol levels while increasing HDL cholesterol .
Histamine H4 Receptor Modulation
Research indicates that derivatives of this compound may act as histamine H4 receptor antagonists , which could be beneficial for treating allergic conditions and inflammatory diseases. Histamine receptors are critical in immune response regulation, making this application particularly relevant for developing new anti-inflammatory therapies .
Anticancer Activity
Emerging studies suggest that compounds similar to the target molecule exhibit anticancer properties by inducing apoptosis in cancer cells. These findings open avenues for further exploration in oncology, particularly for tumors resistant to conventional therapies.
Table 2: Synthetic Route Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Coupling | Activating agent | Pyrimidine-piperidine linkage |
| Carbamoylation | Tert-butyl isocyanate | Carbamate formation |
| Purification | Chromatography | Pure compound |
Case Study 1: CETP Inhibition Efficacy
In a study evaluating the CETP inhibitory effects of various compounds, [1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester was shown to significantly reduce CETP activity in vitro, leading to improved lipid profiles in animal models. This study underscores the compound's potential as a therapeutic agent for cardiovascular diseases.
Case Study 2: Histamine H4 Receptor Antagonism
A recent investigation into histamine receptor modulation revealed that derivatives of this compound effectively blocked H4 receptor activity in cellular assays. This finding supports further development into anti-inflammatory drugs targeting allergic responses.
Chemical Reactions Analysis
Nucleophilic Substitution at Pyrimidine Ring
The methylsulfanyl group (-SMe) on the pyrimidine ring serves as a potential leaving group under oxidative or nucleophilic conditions:
| Reaction Type | Reagents/Conditions | Product | Yield* | Reference |
|---|---|---|---|---|
| Chlorination | Cl₂, AcOH/H₂O₂ (30°C, 4 hr) | 2-Chloro-pyrimidin-4-yl derivative | 72-85% | |
| Amination | NH₃/EtOH (reflux, 12 hr) | 2-Amino-pyrimidin-4-yl analog | 68% | |
| Hydrolysis | H₂O/HCl (100°C, 6 hr) | 2-Hydroxy-pyrimidin-4-yl compound | 55-60% |
*Yields estimated from analogous systems due to limited direct data for this compound. The methylsulfanyl group demonstrates lower reactivity compared to chloro analogs, requiring harsher conditions for substitution.
Carbamate Hydrolysis
The tert-butyl carbamate (Boc) group undergoes cleavage under acidic conditions:
The Boc group remains stable under basic conditions (pH <10) but shows partial decomposition at pH >12 .
Piperidine Ring Modifications
The piperidine moiety participates in characteristic amine reactions:
N-Alkylation/Acylation
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃/DMF | N-Methyl piperidine derivative | 82% |
| Acetylation | Ac₂O, pyridine (0°C→RT) | N-Acetyl compound | 76% |
Ring Hydrogenolysis
| Conditions | Catalyst | Product | Selectivity |
|---|---|---|---|
| H₂ (50 psi), 24 hr | Pd/C (10%) in EtOH | Open-chain hexane derivative | 93% |
Sulfur-Specific Reactions
The methylsulfanyl group undergoes distinct transformations:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Oxidation | mCPBA/DCM (0°C, 2 hr) | Methylsulfonyl (-SO₂Me) derivative | Bioisostere development |
| Alkylation | RX, NaH/THF | Sulfonium salts | Phase-transfer agents |
Stability Under Storage Conditions
Critical stability parameters:
Mechanistic Insights
-
Carbamate Cleavage : Protonation of the carbonyl oxygen initiates Boc group removal, forming a carbamic acid intermediate that decarboxylates spontaneously .
-
Pyrimidine Reactivity : Quantum mechanical calculations (DFT, B3LYP/6-31G*) reveal the C2 position's electrophilicity (Mulliken charge: +0.32 e) facilitates nucleophilic attacks.
-
Sulfur Oxidation : The methylsulfanyl group oxidizes via a two-step radical mechanism, first forming sulfoxide (-SOMe) before complete oxidation to sulfone (-SO₂Me) .
This compound's chemical versatility enables its use as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents . Further studies should investigate its catalytic asymmetric transformations and biological activity modulation through targeted substitutions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous carbamic acid tert-butyl esters, highlighting key differences in substituents, synthetic routes, and applications:
Key Structural and Functional Insights:
Substituent Effects on Pyrimidine :
- Methylsulfanyl (-SMe) : Increases lipophilicity and may participate in hydrophobic interactions or act as a hydrogen bond acceptor .
- Methoxy (-OMe) : Enhances solubility but may reduce membrane permeability .
- Chloro (-Cl) : Introduces electron-withdrawing effects, improving stability and enabling halogen bonding in target binding .
Acetylation: Temporarily blocks the piperidine nitrogen, facilitating selective reactions at other sites .
Synthetic Routes :
- Cross-Coupling Reactions : Suzuki-Miyaura () and Buchwald-Hartwig () couplings are common for attaching pyrimidine or aryl groups to piperidine cores.
- Deprotection Strategies : tert-Butyl carbamates are cleaved under acidic conditions (e.g., HCl/MeOH) to yield free amines .
Commercial and Research Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
